3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a heterocyclic compound that contains a triazolopyridazine nucleus . It’s part of a series of bivalent bromodomain and extraterminal inhibitors . The compound has been optimized for BRD4 potency and physical properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process can be complex and requires careful optimization to achieve the desired product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazolopyridazine nucleus, which contains two carbon and three nitrogen atoms . This nucleus is present as a central structural component in a number of drug classes .Scientific Research Applications
Antihistaminic Activity and Eosinophil Infiltration Inhibition
- A study by Gyoten et al. (2003) synthesized a series of compounds, including those with structural similarities to the chemical , demonstrating potent antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These compounds are considered potential therapeutic agents for conditions like atopic dermatitis and allergic rhinitis. The findings indicate the relevance of such compounds in treating allergic reactions and inflammation (Gyoten et al., 2003).
Antimicrobial and Antifungal Activity
- Research by Suresh et al. (2016) on derivatives of this chemical structure showed significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Antidiabetic Applications
- Bindu et al. (2019) investigated a family of triazolo-pyridazine-6-yl-substituted piperazines, similar in structure, for their potential as anti-diabetic medications. These compounds showed promising Dipeptidyl peptidase-4 (DPP-4) inhibition, which is crucial in diabetes management (Bindu, Vijayalakshmi, & Manikandan, 2019).
Cancer Treatment
- A study by Wang et al. (2015) explored modifications of a similar compound, demonstrating its potential as an anticancer agent with low toxicity. This highlights its possible application in cancer therapy (Wang et al., 2015).
Herbicidal Activity
- Moran (2003) reported compounds with structural similarities possessing excellent herbicidal activity, suggesting their potential use in agricultural applications (Moran, 2003).
Future Directions
properties
IUPAC Name |
[4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-29-18-5-4-17-22-23-19(27(17)24-18)13-6-9-26(10-7-13)20(28)15-11-16(30-25-15)14-3-2-8-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBAPWWSCCJSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2C3CCN(CC3)C(=O)C4=NOC(=C4)C5=CN=CC=C5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.